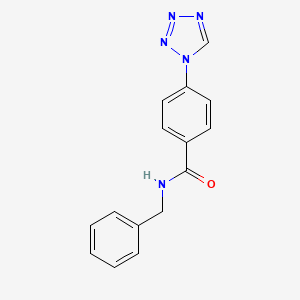
N-benzyl-4-(1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-(1H-tetrazol-1-yl)benzamide, also known as BTTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTTB is a tetrazole-based compound that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Aplicaciones Científicas De Investigación
Medicinal and Pharmaceutical Applications
Tetrazole and its derivatives, including “N-benzyl-4-(1H-tetrazol-1-yl)benzamide”, play a very important role in medicinal and pharmaceutical applications . They offer a more appreciative pharmacokinetic profile and play the role of metabolically stable substitute for carboxylic acid functional group .
Antibacterial Applications
Tetrazole derivatives have been the subject of intensive research due to their potential antibacterial properties . They can be used to develop new antibacterial agents .
Antifungal Applications
Tetrazole derivatives also exhibit antifungal properties . They can be used in the development of antifungal drugs .
Antiviral Applications
Tetrazole derivatives have potential antiviral applications . They can be used in the development of antiviral drugs .
Anti-inflammatory Applications
Tetrazole derivatives, including “N-benzyl-4-(1H-tetrazol-1-yl)benzamide”, have anti-inflammatory properties . They can be used in the development of anti-inflammatory drugs .
Antihypertensive Applications
Tetrazole derivatives have potential antihypertensive applications . They can be used in the development of antihypertensive drugs .
Mecanismo De Acción
Target of Action
N-benzyl-4-(1H-tetrazol-1-yl)benzamide primarily targets the human mitogen-activated protein kinase 1 (MEK-1) enzyme . MEK-1 is a key component of the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Inhibition of MEK-1 can disrupt these processes, making it a potential target for anticancer therapies .
Mode of Action
The compound interacts with its target, MEK-1, through a series of molecular interactions. These include hydrogen bond acceptor and donor vectors, aromatic plane, hydrophobic center, negatively charged center, positively charged center, and metal interaction center . The compound’s interaction with MEK-1 inhibits the enzyme’s activity, disrupting the MAPK/ERK pathway .
Biochemical Pathways
The primary biochemical pathway affected by N-benzyl-4-(1H-tetrazol-1-yl)benzamide is the MAPK/ERK pathway. This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, regulating cellular activities such as growth, proliferation, differentiation, migration, and apoptosis. By inhibiting MEK-1, the compound disrupts this pathway, potentially leading to the inhibition of cancer cell growth and proliferation .
Pharmacokinetics
They are often used as bioisosteres for carboxylic acid functional groups, which can enhance the drug-like properties of a compound .
Result of Action
The inhibition of MEK-1 by N-benzyl-4-(1H-tetrazol-1-yl)benzamide disrupts the MAPK/ERK pathway, potentially leading to the inhibition of cancer cell growth and proliferation . In vitro antitumor activity studies have shown that similar compounds exhibit good activity against various human cancer cell lines .
Propiedades
IUPAC Name |
N-benzyl-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c21-15(16-10-12-4-2-1-3-5-12)13-6-8-14(9-7-13)20-11-17-18-19-20/h1-9,11H,10H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACFMLZLHBQTBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(1H-tetrazol-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

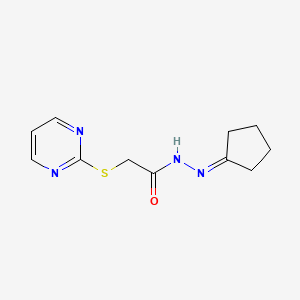
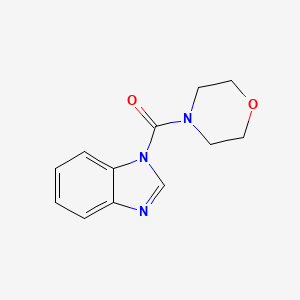
![methylenebis[phenyl(phosphinic acid)]](/img/structure/B5801509.png)
![1,7-dimethyl-4-phenyl-1,7-dihydrodipyrazolo[3,4-b:4',3'-e]pyridine-3,5-diol](/img/structure/B5801511.png)
![2-chlorobenzaldehyde [4-methoxy-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5801513.png)
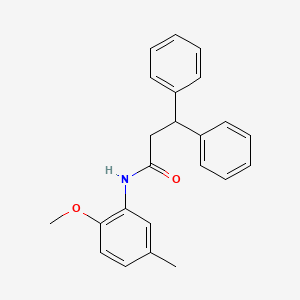

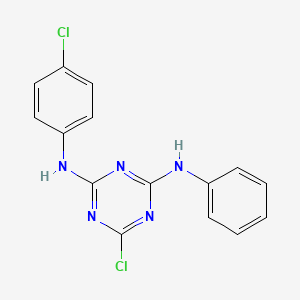
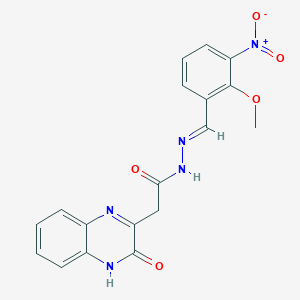
![N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide](/img/structure/B5801540.png)
![1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine](/img/structure/B5801546.png)
![6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5801551.png)
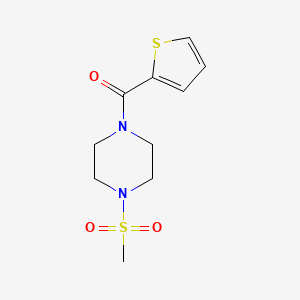
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide](/img/structure/B5801580.png)